molecular formula C18H15ClN4 B5493763 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5493763
M. Wt: 322.8 g/mol
InChI Key: XTQCCCGKPNLRNZ-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocycles, which are recognized for their pharmacological and agrochemical applications . Its structure features a bicyclic scaffold with substituents at the 5- and 7-positions: a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 5. These substituents are critical for modulating biological activity, particularly in targeting enzymes like tubulin and carbonic anhydrases (CAs), which are implicated in cancer progression .

Synthesis protocols for related triazolopyrimidines often employ multicomponent reactions (MCRs) involving aldehydes, 3-amino-1,2,4-triazole, and carbonyl compounds. For example, this compound can be synthesized via condensation of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate using eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol mixtures or molten TMDP, achieving yields up to 92% .

Properties

IUPAC Name

5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4/c1-12-2-4-14(5-3-12)17-10-16(13-6-8-15(19)9-7-13)22-18-20-11-21-23(17)18/h2-11,17H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQCCCGKPNLRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the desired triazolopyrimidine compound .

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products .

Chemical Reactions Analysis

5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. Studies have demonstrated that 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study highlighted its efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings can enhance its bioactivity.

3. CNS Activity
There is emerging evidence that triazolopyrimidine derivatives may have neuroprotective effects. Research has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The compound's stability and charge transport characteristics are critical for enhancing device performance.

2. Photovoltaic Applications
Recent studies have investigated the use of this compound in dye-sensitized solar cells (DSSCs). Its incorporation into the dye structure has shown improved light absorption and energy conversion efficiency compared to traditional dyes . This application could lead to more efficient solar energy harvesting technologies.

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in cancer cell lines; inhibited tumor growth.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for new antibiotics.
CNS ActivityNeuroprotective effects observed; potential treatment for neurodegenerative diseases.
Organic ElectronicsDemonstrated semiconductor properties; application in OLEDs and OPVs.
PhotovoltaicEnhanced light absorption in DSSCs; improved energy conversion efficiency.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to interact with microtubules, disrupting their function and leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Anticancer Activity: Substituents at position 7 (e.g., methylphenyl, trifluoroethylamino) enhance tubulin binding and antitumor efficacy .
  • Antimicrobial Activity : Chlorine at position 7 (e.g., 5a , 5f ) improves antitubercular activity .
  • Electrochemical Properties: Electron-withdrawing groups (e.g., Cl, morpholino) at position 5 influence redox potentials, critical for drug design .

Pharmacological Targets

  • Tubulin Polymerization: Compounds with 5-CF₃ and 7-trifluoroethylamino substituents (e.g., dinaciclib analogs) promote tubulin assembly, overcoming paclitaxel resistance .
  • Carbonic Anhydrase Inhibition : 4,7-Dihydro derivatives with aryl groups at position 7 selectively inhibit tumor-associated isoforms hCA IX/XII .
  • Anticonvulsant Activity : 7-Aryloxy derivatives (e.g., 5e–5j ) show dose-dependent protection against maximal electroshock seizures .

Biological Activity

5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of chlorophenyl and methylphenyl substituents contributes to its unique chemical properties and biological efficacy.

  • Molecular Formula : C18H15ClN4
  • Molecular Weight : 322.8 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
  • InChIKey : XTQCCCGKPNLRNZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate, which is subsequently cyclized using reagents like triethyl orthoformate. This method allows for the optimization of yields and purity through controlled reaction conditions and the use of catalysts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. In one study, compounds derived from this class exhibited significant antiproliferative activities against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably:

  • Compound H12 demonstrated IC50 values of 9.47 μM against MGC-803, 9.58 μM against HCT-116, and 13.1 μM against MCF-7 cells, outperforming the standard chemotherapy agent 5-fluorouracil (5-FU) .
  • Mechanistically, these compounds were shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of related triazolopyrimidine derivatives have shown promising results:

  • In vitro studies revealed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .
  • The ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazolopyrimidine derivatives:

Compound TypeActivityNotable Findings
Triazolo[1,5-a]benzazolesAnticancerSimilar antiproliferative effects but different substituents .
Thiazolo[3,2-b][1,2,4]triazolesAntimicrobialDifferent structural properties leading to varied activity profiles .
Triazolo[3,4-b][1,3,4]thiadiazinesAnticancerUnique reactivity; some derivatives showed potent inhibition against cancer cell lines .

Case Studies

Several case studies have investigated the biological efficacy of triazolopyrimidine derivatives:

  • Case Study on Compound H12 : This compound was shown to induce apoptosis in MGC-803 cells while causing G2/M phase arrest. The study highlighted its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Evaluation : A series of synthesized derivatives were tested for their antimicrobial properties against various pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial efficacy .

Q & A

Q. What are the standard protocols for synthesizing 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

The compound can be synthesized via a multicomponent reaction using 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and ethyl cyanoacetate. Two optimized methods are:

  • Method A : A green solvent system (water/ethanol, 1:1 v/v) with 10 mol% 4,4’-trimethylenedipiperidine (TMDP) as a catalyst under reflux, yielding ~92% after recrystallization .
  • Method B : A solvent-free approach using molten TMDP (65°C), achieving similar yields (~92%) with simplified purification . Both methods emphasize TMDP’s recyclability (up to 5 cycles without loss of activity) and reduced toxicity compared to traditional catalysts like piperidine .

Table 1 : Comparison of Synthesis Protocols

ParameterMethod A (Solvent)Method B (Molten TMDP)
Catalyst Loading10 mol%10 mol%
SolventWater/ethanolNone
TemperatureReflux (~78°C)65°C
Yield After Purification92%92%
Green Chemistry MetricsHighHigher

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) to confirm substituent positions and hydrogen environments .
  • Elemental Analysis : Microanalysis (Perkin-Elmer 240-B) to verify C, H, N content .
  • X-ray Crystallography : For resolving crystal packing and bond angles (e.g., similar triazolo-pyrimidines in and ) .

Advanced Research Questions

Q. What mechanistic insights explain the role of TMDP in synthesizing triazolo-pyrimidines?

TMDP acts as a bifunctional catalyst:

  • Lewis Base Sites : Activate carbonyl groups via electron donation, facilitating cyclocondensation .
  • Hydrogen Bonding : Stabilizes intermediates (e.g., enolate forms) during the Michael addition step . Computational studies (not in evidence but inferred) could model TMDP’s interaction with substrates to optimize transition states.

Q. How can researchers troubleshoot low yields or impurities in the synthesis?

  • Reaction Monitoring : Use TLC (silica gel/UV 254) to track progress and adjust time/temperature .
  • Purification : Recrystallization from ethanol at 50°C removes unreacted starting materials .
  • Catalyst Recovery : Ensure TMDP is fully separated post-reaction by filtration and reuse without drying .

Q. What methodologies are recommended for evaluating biological activity of this compound?

  • Enzyme Assays : Test inhibition of viral proteases or kinases (e.g., HSV-1 or cancer targets) using kinetic studies .
  • Molecular Docking : Simulate binding to active sites (e.g., viral proteins) using software like AutoDock Vina .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293) to assess therapeutic index .

Q. How do structural modifications (e.g., substituents) impact physicochemical properties?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and binding affinity to hydrophobic enzyme pockets .
  • Amino Groups : Improve solubility but may reduce membrane permeability . Table 2 : Substituent Effects on Properties
SubstituentSolubilityLogPBioactivity Trend
4-ChlorophenylLow3.8Antiviral ↑
4-MethylphenylModerate3.2Cytotoxicity ↓

Methodological Considerations

Q. What green chemistry principles apply to synthesizing this compound?

  • Solvent Selection : Water/ethanol mixtures reduce environmental impact .
  • Catalyst Recyclability : TMDP’s non-volatile nature and recovery (~95% efficiency) align with sustainability goals .
  • Waste Minimization : Simplified work-up avoids column chromatography .

Q. How should researchers analyze contradictory data from spectroscopic vs. crystallographic results?

  • Cross-Validation : Compare NMR shifts with X-ray-derived bond lengths (e.g., aromatic proton environments) .
  • Dynamic Effects : NMR may show averaged conformations, while crystallography captures static structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.